molecular formula C21H14BrN3 B3329546 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine CAS No. 607739-87-7

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine

Cat. No.: B3329546
CAS No.: 607739-87-7
M. Wt: 388.3 g/mol
InChI Key: AQIZKIPLILIXOK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with bromophenyl, phenyl, and pyridinyl groups

Mechanism of Action

Target of Action

Pyridine derivatives have been known to exhibit a variety of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that pyridine derivatives have been studied for their biological and pharmacological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

It’s known that pyridine derivatives can influence a variety of biological pathways .

Pharmacokinetics

The compound’s molecular weight of 38925 could potentially influence its bioavailability.

Result of Action

It’s known that pyridine derivatives can exhibit antimicrobial activity .

Action Environment

The compound’s sensitivity to the underlying metallic surfaces has been noted .

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, the compound interacts with other biomolecules, such as nucleic acids, potentially affecting gene expression and cellular functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This inhibition is achieved through the downregulation of collagen type I alpha 1 (COL1A1) protein expression, leading to reduced fibrosis . Furthermore, the compound’s impact on cell signaling pathways can alter various cellular functions, including apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, reducing collagen synthesis . Additionally, the compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environments can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular functions, particularly in reducing fibrosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism can affect its biological activity, with certain metabolites potentially contributing to its therapeutic effects . Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy . For instance, the compound’s ability to accumulate in fibrotic tissues enhances its therapeutic potential in treating fibrosis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoacetophenone, benzaldehyde, and 2-pyridinecarboxaldehyde.

    Formation of Chalcone: 4-bromoacetophenone reacts with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate undergoes cyclization with 2-pyridinecarboxaldehyde in the presence of ammonium acetate to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-(pyridin-2-yl)pyrimidine: Lacks the bromophenyl group, which may affect its reactivity and biological activity.

    4-(4-Chlorophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.

Uniqueness

4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is unique due to the presence of the bromophenyl group, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-2-phenyl-6-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-17-11-9-15(10-12-17)19-14-20(18-8-4-5-13-23-18)25-21(24-19)16-6-2-1-3-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZKIPLILIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733557
Record name 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607739-87-7
Record name 4-(4-Bromophenyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 160 mL of an ethanol solution of 13.0 g (45.1 mmol) of (E)-3-(4-bromophenyl)-1-(2-pyridyl)-2-propen-1-one, 7.3 g (46.6 mmol) of benzamidine hydrochloride and 3.6 g (90 mmol) of sodium hydroxide were added under argon atmosphere, and the mixture was stirred for 16 h under heat refluxing. After cooling the reaction mixture to room temperature, a formed solid was collected by filtration and washed with water and methanol to obtain 4.31 g (yield: 25%) of 4-(4-bromophenyl)-2-phenyl-6-(2-pyridyl)pyrimidine as a pale brown solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
benzamidine hydrochloride
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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